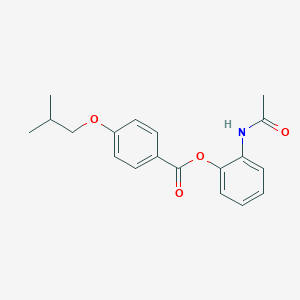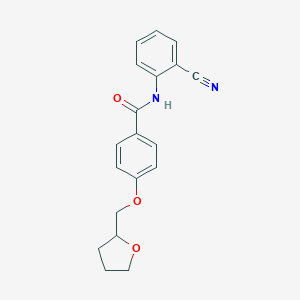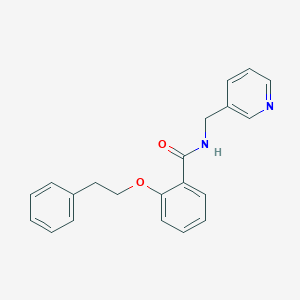![molecular formula C19H17N3O2S B250058 N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide, also known as AG-490, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide inhibits the activity of JAK and STAT proteins by binding to their active site and preventing their phosphorylation. This, in turn, leads to the inhibition of downstream signaling pathways such as the JAK-STAT pathway, which is involved in various cellular processes such as immune response and inflammation.
Biochemical and Physiological Effects:
N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell proliferation, induce apoptosis, and suppress the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor activity in various cancer cell lines and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide has some limitations as well. It has low solubility in water, which can limit its use in certain experiments. It also has low selectivity, which can lead to off-target effects.
Orientations Futures
For the study of N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide include the development of more selective inhibitors, the study of its potential therapeutic applications in other diseases, and the exploration of its combination with other drugs or therapies.
Méthodes De Synthèse
N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide can be synthesized using a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with thioacetamide, followed by the reaction of the resulting compound with 3-aminobenzylamine and nicotinic acid. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
Propriétés
Formule moléculaire |
C19H17N3O2S |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2S/c1-12-15(10-13-6-3-2-4-7-13)25-19(16(12)17(20)23)22-18(24)14-8-5-9-21-11-14/h2-9,11H,10H2,1H3,(H2,20,23)(H,22,24) |
Clé InChI |
JRGDPCUOPGYSGF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CN=CC=C2)CC3=CC=CC=C3 |
SMILES canonique |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CN=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4-dimethylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B249977.png)

![3-[(Phenylacetyl)amino]benzamide](/img/structure/B249979.png)

![N-[4-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B249981.png)
![Methyl 3-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B249983.png)
![Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B249988.png)
![2-fluoro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B249989.png)

![N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B249993.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B249994.png)
![N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B249996.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B249998.png)
![Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B249999.png)